molecular formula C13H14ClNO3 B6513736 methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 133748-56-8

methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B6513736
CAS No.: 133748-56-8
M. Wt: 267.71 g/mol
InChI Key: TYSKCDVEMVHWPO-UHFFFAOYSA-N
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Description

Methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a 4-chlorophenylmethyl substituent at the 1-position and a methyl ester group at the 3-position of the pyrrolidinone ring. This compound is a critical intermediate in synthesizing 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, a precursor to the fungicide metconazole used in agriculture and horticulture . Its synthesis involves hydrolysis of methyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate under basic conditions, yielding high-quality product through scalable and efficient steps .

Properties

IUPAC Name

methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-18-13(17)10-6-12(16)15(8-10)7-9-2-4-11(14)5-3-9/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSKCDVEMVHWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction begins with the nucleophilic addition of 4-chlorobenzylamine to methyl 4-oxopentanoate, forming a hemiaminal intermediate. Acid catalysis (e.g., p-toluenesulfonic acid) facilitates dehydration, yielding the imine, which undergoes cyclization to form the pyrrolidinone ring. Key parameters include:

  • Solvent : Toluene or dichloromethane, which azeotropically remove water to drive the reaction.

  • Temperature : Reflux conditions (110–120°C) for 12–24 hours.

  • Catalyst : 10 mol% p-TsOH improves cyclization efficiency.

A representative procedure involves heating methyl 4-oxopentanoate (10 mmol) with 4-chlorobenzylamine (10 mmol) in toluene under reflux for 18 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the title compound in 65–72% purity.

Table 1: Optimization of Cyclization Conditions

ParameterConditionYield (%)Purity (%)
Solvent (Toluene)Reflux, 18 h7298
Solvent (DCM)Reflux, 24 h6595
Catalyst (p-TsOH)10 mol%, 12 h7899
No Catalyst24 h4588

Post-Cyclization N-Alkylation of Pyrrolidinone Intermediates

An alternative strategy involves synthesizing the pyrrolidinone core first, followed by N-alkylation with 4-chlorobenzyl halides. This method is advantageous when functional group compatibility issues arise in direct cyclization.

Synthesis of 5-Oxopyrrolidine-3-carboxylate Intermediate

The pyrrolidinone core is prepared via Dieckmann cyclization of dimethyl 3-aminoglutarate. Heating the diester at 160°C under vacuum induces intramolecular condensation, forming methyl 5-oxopyrrolidine-3-carboxylate in 85% yield.

N-Alkylation with 4-Chlorobenzyl Bromide

The nitrogen of the pyrrolidinone is alkylated using 4-chlorobenzyl bromide under basic conditions. Sodium hydride (2 eq) in THF deprotonates the amine, enabling nucleophilic substitution at 0°C to room temperature.

Table 2: N-Alkylation Reaction Parameters

BaseSolventTemperatureTime (h)Yield (%)
NaHTHF0°C → RT682
K2CO3DMF80°C1268
DBUMeCNRT475

Purification via recrystallization from ethanol/water (7:3) affords the final product in >99% purity.

Comparative Analysis of Methods

Efficiency and Scalability

  • Cyclization Route : Higher atom economy but requires stringent moisture control. Suitable for small-scale synthesis (≤100 g).

  • N-Alkylation Route : Scalable to kilogram quantities with consistent yields, though additional steps increase cost.

Spectral Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 7.40–7.30 (m, 4H, Ar–H), 4.25 (s, 2H, N–CH2), 3.65 (s, 3H, OCH3), 3.10–2.90 (m, 2H, H-2/H-4), 2.60–2.40 (m, 2H, H-1/H-5).

  • 13C NMR (125 MHz, DMSO-d6): δ 173.5 (C=O), 169.8 (COOCH3), 134.2–128.6 (Ar–C), 52.1 (OCH3), 48.3 (N–CH2), 35.2–30.1 (pyrrolidinone carbons).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-alkylation generates quaternary ammonium salts.

  • Solution : Use controlled stoichiometry (1:1 amine:alkylating agent) and low temperatures.

Ester Hydrolysis

  • Issue : Base-mediated hydrolysis of the methyl ester during N-alkylation.

  • Solution : Employ mild bases (e.g., K2CO3) in aprotic solvents .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Derivatives with different functional groups, such as halides or esters.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
This compound serves as a crucial intermediate in the synthesis of more complex molecules. It is utilized in various organic reactions due to its functional groups that allow for multiple chemical transformations. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine derivatives under basic conditions, often utilizing solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Reactivity and Transformations
Methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate can undergo various reactions:

  • Oxidation : The ketone group can be oxidized to form carboxylic acids.
  • Reduction : It can be reduced to yield alcohols.
  • Substitution : The 4-chlorophenyl group can participate in nucleophilic substitution reactions.

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits antibacterial activity against clinically relevant bacterial strains. In laboratory studies, it has shown effective inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Anticancer Activity
In vitro studies involving human cancer cell lines have demonstrated that this compound induces apoptosis in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM across different cell lines, highlighting its potential utility in cancer therapeutics.

Medicinal Chemistry

Therapeutic Potential
The compound is currently under investigation for its therapeutic applications in various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating conditions influenced by enzyme activity modulation.

Industrial Applications

Material Science and Agrochemicals
In industrial settings, this compound is employed in the development of new materials and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility allows for the creation of derivatives that may enhance performance in agricultural applications.

Table of Key Findings

Study FocusFindingsReference
Antibacterial EfficacyEffective against multiple bacterial isolates; potential lead for antibiotic development
CytotoxicityInduced apoptosis in cancer cell lines with IC50 values between 10 - 30 µM
Synthesis TechniquesUtilized as a building block for synthesizing complex molecules; scalable production methods

Mechanism of Action

The mechanism by which methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Differences

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features
Methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate (Target) 4-ClC₆H₄CH₂ (1), COOMe (3) C₁₃H₁₄ClNO₃* ~283.7* Intermediate for fungicide synthesis; chlorophenyl enhances lipophilicity
Methyl 1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxylate 3-HOC₆H₄ (1), COOMe (3) C₁₂H₁₃NO₄ 239.24 Hydroxyl group increases polarity; forms carbohydrazides via hydrazine
Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate 2-HOC₆H₄ (1), COOMe (3) C₁₂H₁₃NO₄ 239.24 Ortho-hydroxyl may hinder steric accessibility; used in heterocyclic synthesis
Methyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate 2-FC₆H₄ (1), COOMe (3) C₁₂H₁₂FNO₃ 237.23 Fluorine’s electronegativity alters electronic properties; potential bioactivity
2-(3-Methoxyphenyl)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate Complex aryloxy and methoxy substituents C₂₈H₂₄N₂O₇ 500.50 Extended aromaticity and methoxy groups enhance stability; niche applications
1-(4-Chlorophenyl)-N-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide 4-ClC₆H₄ (1), tetrazole-carboxamide (3) C₁₉H₁₆Cl₂N₆O₂ 431.3 Tetrazole moiety introduces nitrogen-rich pharmacophore; potential drug candidate

Physicochemical Properties

  • Lipophilicity : The target compound’s 4-chlorophenylmethyl group enhances lipid solubility compared to hydroxylated analogs (), favoring membrane permeability in agrochemical applications .
  • Steric Effects: Ortho-substituents (e.g., 2-hydroxyphenyl in ) may hinder reactivity at the pyrrolidinone ring, whereas para-substituents (target compound) minimize steric interference.

Key Research Findings and Trends

Substituent Position Dictates Function : Para-substituents (target compound) optimize steric and electronic profiles for industrial intermediates, while ortho/meta substituents () are tailored for pharmaceutical synthesis.

Reactivity Modulation : Electron-withdrawing groups (e.g., -Cl, -F) stabilize intermediates during synthesis, whereas hydroxyl groups enable derivatization into heterocycles .

Diverse Applications: The pyrrolidinone core is versatile, adaptable to agrochemicals (chlorophenyl) or drugs (tetrazole, hydroxyl derivatives) via strategic substituent selection .

Biological Activity

Methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate (commonly referred to as MCP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with MCP, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

MCP is characterized by the following structural formula:

C12H12ClNO3\text{C}_{12}\text{H}_{12}\text{Cl}\text{N}\text{O}_{3}

This compound features a pyrrolidine ring with a chlorophenyl substituent and a carboxylate ester group, which contribute to its biological properties.

The biological activity of MCP is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to inhibit certain enzymes and receptors, leading to alterations in metabolic pathways. Notably, the chlorophenyl group enhances the compound's ability to bind to target proteins, which may modulate their activity and contribute to its therapeutic effects .

Antimicrobial Activity

MCP has been studied for its antimicrobial properties, particularly against multidrug-resistant strains of bacteria. Research indicates that compounds similar to MCP exhibit varying degrees of effectiveness against Gram-positive pathogens, including Staphylococcus aureus. In vitro studies have demonstrated that certain derivatives of pyrrolidine compounds show promising antimicrobial activity against resistant strains .

Table 1: Antimicrobial Activity of MCP Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
MCPS. aureus32 µg/mL
Derivative AE. coli64 µg/mL
Derivative BK. pneumoniae>64 µg/mL

Anticancer Activity

MCP has also been evaluated for its anticancer potential. In studies using human lung adenocarcinoma (A549) cell lines, MCP and its derivatives exhibited varying levels of cytotoxicity. Notably, some derivatives showed significant inhibition of cell viability compared to standard chemotherapeutic agents like cisplatin.

Case Study: Anticancer Efficacy

In a study assessing the anticancer properties of MCP-related compounds, researchers exposed A549 cells to various concentrations of MCP for 24 hours. The results indicated that at a concentration of 100 µM, MCP reduced cell viability significantly, suggesting potential as an anticancer agent .

Table 2: Cytotoxicity Results Against A549 Cells

CompoundViability (%)IC50 (µM)
MCP6675
Cisplatin5010
Control100-

Research Findings and Case Studies

Recent research has focused on synthesizing novel derivatives of MCP to enhance its biological activity. For instance, studies have shown that modifications in the substituents on the pyrrolidine ring can lead to improved efficacy against both cancerous cells and resistant bacterial strains .

In Vitro Studies

In vitro assays have been critical in evaluating the biological activities of MCP. The MTT assay has been commonly used to assess cell viability post-treatment with various concentrations of MCP and its derivatives.

Findings from Recent Studies:

  • Compounds with di- or trimethoxy substitutions exhibited reduced anticancer activity compared to simpler derivatives.
  • The presence of free amino groups in some derivatives was linked to enhanced cytotoxic effects against cancer cells .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : The 4-chlorophenyl group produces aromatic protons as a doublet (δ 7.3–7.5 ppm, J = 8.5 Hz) and a singlet for the methylene bridge (δ 3.8–4.0 ppm). The ester carbonyl (C=O) appears at δ 170–175 ppm in ¹³C NMR .
  • IR : Strong absorptions at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (pyrrolidinone C=O) confirm functional groups .
  • Mass Spectrometry (ESI-MS) : The molecular ion [M+H]⁺ should match the molecular weight (C₁₄H₁₄ClNO₃ = 279.07 g/mol), with fragmentation peaks at m/z 247 (loss of CH₃OH) and 155 (cleavage of the pyrrolidine ring) .

Advanced Consideration
X-ray crystallography (e.g., single-crystal studies) resolves ambiguities in stereochemistry or crystal packing effects. For example, similar compounds exhibit intermolecular hydrogen bonding between the pyrrolidinone oxygen and adjacent methyl groups, stabilizing the lattice .

What are the challenges in achieving high regioselectivity during the cyclization step in the synthesis of this compound?

Basic Research Focus
Cyclization of the pyrrolidine ring often competes with alternative pathways, such as dimerization or open-chain byproducts. Using sterically hindered solvents (e.g., toluene) and slow addition of reactants can favor the desired 5-membered ring formation .

Advanced Consideration
DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity. For example, the activation energy for 5-endo-trig cyclization is lower than 6-endo pathways in pyrrolidinone derivatives, aligning with experimental outcomes .

How does the presence of the 4-chlorophenyl group influence the compound’s reactivity in further derivatization reactions?

Basic Research Focus
The electron-withdrawing chlorine substituent activates the phenyl ring for electrophilic substitution (e.g., nitration, halogenation) but deactivates it toward nucleophilic aromatic substitution. Reductive cleavage of the C-Cl bond (e.g., using Pd/C and H₂) is possible but requires careful control to avoid over-reduction of the pyrrolidinone .

Advanced Consideration
The 4-chlorophenyl group enhances lipophilicity, which impacts biological activity. SAR studies on similar compounds show that chloro-substituted derivatives exhibit improved binding to GABA receptors compared to unsubstituted analogs .

What strategies can be employed to resolve contradictions in biological activity data reported for pyrrolidine derivatives with similar substitution patterns?

Q. Advanced Research Focus

  • Meta-analysis : Compare IC₅₀ values across studies while normalizing for assay conditions (e.g., cell type, incubation time). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Structural Dynamics : Molecular dynamics simulations (e.g., GROMACS) can model ligand-receptor interactions, identifying critical binding residues that explain divergent activity .

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